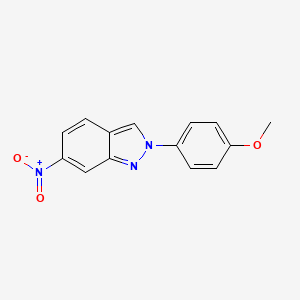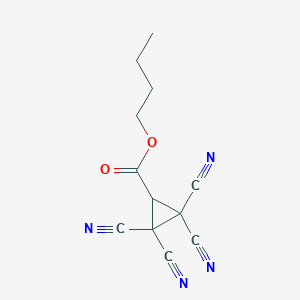![molecular formula C30H26FN3O5 B14948517 3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of benzyl and fluorobenzyl groups, along with multiple oxo groups and a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole moiety
Vorbereitungsmethoden
The synthesis of 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid involves multiple steps, including the formation of the spiro linkage and the introduction of benzyl and fluorobenzyl groups. The synthetic route typically starts with the preparation of the indole and pyrrolo[3,4-c]pyrrole precursors, followed by their coupling to form the spiro structure. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxo groups makes it susceptible to further oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert oxo groups to hydroxyl groups.
Substitution: The benzyl and fluorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyl and fluorobenzyl groups or the oxo functionalities.
Wissenschaftliche Forschungsanwendungen
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying spiro structures and their reactivity. Its unique arrangement of functional groups makes it a valuable subject for synthetic and mechanistic studies.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. Its structural features may interact with specific biological targets, leading to potential therapeutic applications.
Medicine: Research into its pharmacological properties could reveal new insights into its potential as a drug candidate for various diseases.
Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid exerts its effects depends on its interaction with molecular targets and pathways. The compound’s structure suggests that it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of fluorobenzyl groups may enhance its binding affinity to certain targets, while the spiro structure could influence its overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid stands out due to its unique spiro structure and the presence of both benzyl and fluorobenzyl groups. Similar compounds may include:
Spiroindoles: Compounds with a spiro linkage between an indole and another ring system.
Fluorobenzyl derivatives: Compounds containing fluorobenzyl groups, which may exhibit similar reactivity and biological activity.
Oxoindoles: Compounds with multiple oxo groups attached to an indole moiety.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H26FN3O5 |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
3-[5-benzyl-1'-[(2-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C30H26FN3O5/c31-21-12-6-4-10-19(21)17-33-23-13-7-5-11-20(23)30(29(33)39)26-25(22(32-30)14-15-24(35)36)27(37)34(28(26)38)16-18-8-2-1-3-9-18/h1-13,22,25-26,32H,14-17H2,(H,35,36) |
InChI-Schlüssel |
HKAUWMMVQGDEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)
![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)


![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
